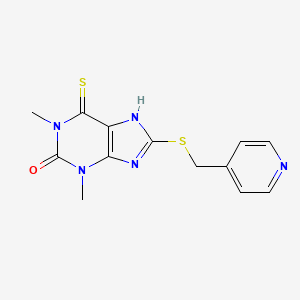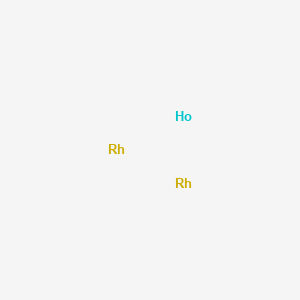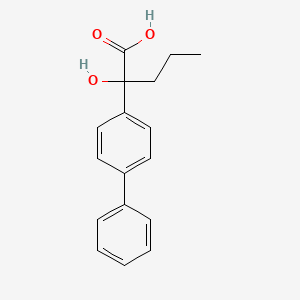
2-(Biphenyl-4-yl)-2-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Biphenyl-4-yl)-2-hydroxypentanoic acid is an organic compound that features a biphenyl group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-2-hydroxypentanoic acid typically involves the reaction of biphenyl derivatives with appropriate reagents under controlled conditions. One common method involves the use of biphenyl-4-boronic acid and a pentanoic acid derivative in the presence of a palladium catalyst, such as in a Suzuki-Miyaura cross-coupling reaction . The reaction conditions often include a base like potassium carbonate and a solvent such as dioxane, with the reaction being carried out under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Biphenyl-4-yl)-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups onto the biphenyl rings .
Applications De Recherche Scientifique
2-(Biphenyl-4-yl)-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Biphenyl-4-yl)-2-hydroxypentanoic acid exerts its effects involves interactions with various molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(Biphenyl-4-yl)propionic acid: Shares a similar biphenyl structure but with a shorter carbon chain.
2-(Biphenyl-4-yl)acetic acid: Another biphenyl derivative with a different functional group arrangement.
Uniqueness: 2-(Biphenyl-4-yl)-2-hydroxypentanoic acid is unique due to its specific combination of a biphenyl group with a hydroxypentanoic acid backbone. This structure provides distinct chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
5449-43-4 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C17H18O3/c1-2-12-17(20,16(18)19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,20H,2,12H2,1H3,(H,18,19) |
Clé InChI |
PBGJDQGWKOWCEA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


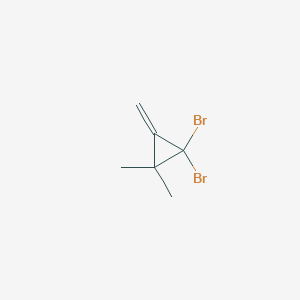
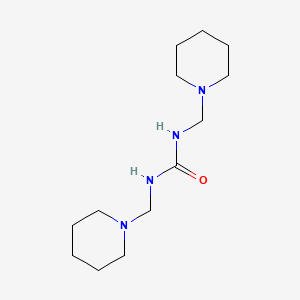
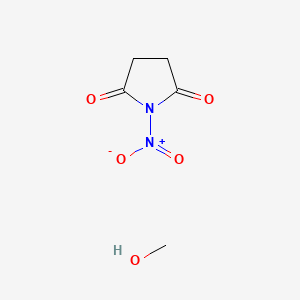


![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
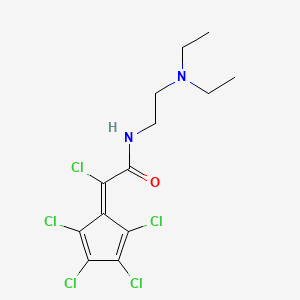
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)


